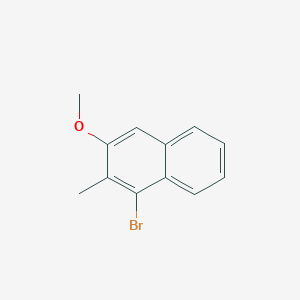
1-Bromo-3-methoxy-2-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methoxy-2-methylnaphthalene is an organic compound with the molecular formula C12H11BrO It belongs to the class of bromonaphthalenes, which are derivatives of naphthalene substituted with a bromine atom
Preparation Methods
The synthesis of 1-Bromo-3-methoxy-2-methylnaphthalene typically involves bromination and methylation reactions. One common method is the bromination of 3-methoxy-2-methylnaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
-
Oxidation Reactions: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. This reaction is usually performed in acidic or basic conditions depending on the desired product.
-
Reduction Reactions: : The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Major products formed from these reactions include substituted naphthalenes, naphthoquinones, and reduced naphthalenes, which have various applications in organic synthesis and material science.
Scientific Research Applications
1-Bromo-3-methoxy-2-methylnaphthalene has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules
-
Biology: : The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.
-
Medicine: : Derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure makes it useful in flame retardants and other industrial applications.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methoxy-2-methylnaphthalene depends on the specific application and the target molecule. In general, the bromine atom can act as an electrophile, facilitating various substitution and addition reactions. The methoxy group can participate in electron-donating interactions, stabilizing reaction intermediates and influencing the overall reactivity of the compound.
In biological systems, the compound may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved vary depending on the specific biological context and the derivative used.
Comparison with Similar Compounds
1-Bromo-3-methoxy-2-methylnaphthalene can be compared with other bromonaphthalenes and methoxynaphthalenes:
-
1-Bromo-2-methylnaphthalene: : Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.
-
1-Bromo-2-methoxynaphthalene: : Similar but lacks the methyl group, affecting its physical and chemical properties.
-
2-Bromo-1-methoxynaphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H11BrO |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-bromo-3-methoxy-2-methylnaphthalene |
InChI |
InChI=1S/C12H11BrO/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7H,1-2H3 |
InChI Key |
FRRJQPFHMJGDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
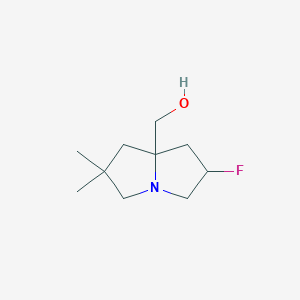
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)
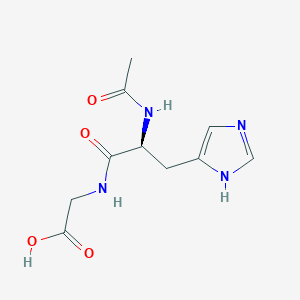



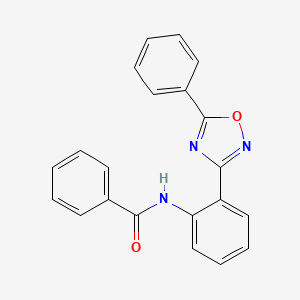
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
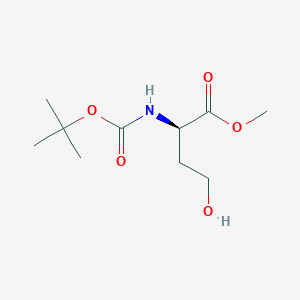
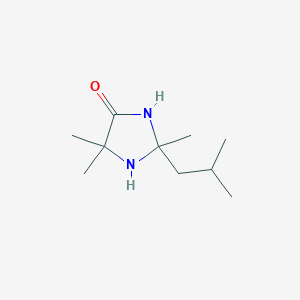
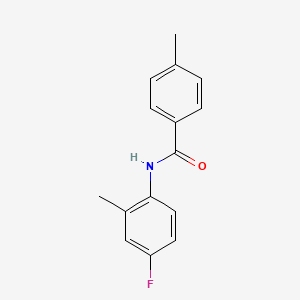
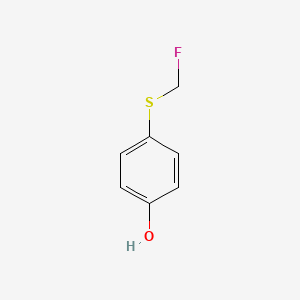
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)
